3-Methyl-7-allylxanthine
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Overview
Description
3-Methyl-7-allylxanthine is a xanthine derivative with the chemical formula C9H10N4O2. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulating effects on the central nervous system. This compound is structurally related to other well-known xanthines such as caffeine and theophylline, and it exhibits unique properties that make it of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-7-allylxanthine typically involves the alkylation of 3-methylxanthine with an allyl halide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions are generally mild, with temperatures maintained around 60-80°C to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The raw materials used are readily available and cost-effective, making the industrial production economically viable .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-7-allylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the allyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Dihydro derivatives.
Substitution: Various substituted xanthines depending on the nucleophile used.
Scientific Research Applications
3-Methyl-7-allylxanthine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular metabolism and enzyme inhibition.
Medicine: Research is ongoing into its potential as a therapeutic agent for neurological disorders due to its ability to cross the blood-brain barrier and modulate adenosine receptors.
Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry .
Mechanism of Action
The primary mechanism of action of 3-Methyl-7-allylxanthine involves the antagonism of adenosine receptors in the central nervous system. By blocking these receptors, the compound prevents the inhibitory effects of adenosine, leading to increased release of neurotransmitters such as norepinephrine, dopamine, and serotonin. This results in enhanced alertness and cognitive function .
Comparison with Similar Compounds
Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects, caffeine is widely consumed in beverages like coffee and tea.
Theophylline (1,3-dimethylxanthine): Used primarily as a bronchodilator in the treatment of respiratory diseases such as asthma.
Theobromine (3,7-dimethylxanthine): Found in cocoa products, it has mild stimulant effects and is used in some pharmaceuticals.
Uniqueness of 3-Methyl-7-allylxanthine: this compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike caffeine and theophylline, it has a higher affinity for certain adenosine receptor subtypes, making it a valuable tool in neuropharmacological research .
Properties
IUPAC Name |
3-methyl-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-3-4-13-5-10-7-6(13)8(14)11-9(15)12(7)2/h3,5H,1,4H2,2H3,(H,11,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOHKDKYZMHOPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C=N2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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